molecular formula C14H12O2 B12607170 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol CAS No. 917894-56-5

3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol

Cat. No.: B12607170
CAS No.: 917894-56-5
M. Wt: 212.24 g/mol
InChI Key: QFBZMXSTWJPUGS-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C₁₄H₁₂O₂ It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propynyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-ynal or 3-(2-methoxynaphthalen-1-yl)prop-2-ynoic acid.

    Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol or 3-(2-methoxynaphthalen-1-yl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)prop-2-yn-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.

    2-Propyn-1-ol,3-(2-methoxy-1-naphthalenyl): Another isomer with slight structural differences.

Uniqueness

3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol is unique due to the presence of both a naphthalene ring and a propynyl alcohol group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

917894-56-5

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol

InChI

InChI=1S/C14H12O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9,15H,10H2,1H3

InChI Key

QFBZMXSTWJPUGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C#CCO

Origin of Product

United States

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